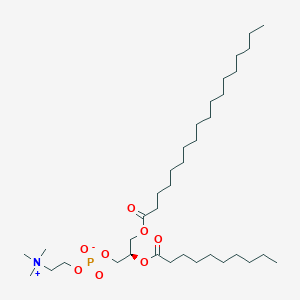
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
描述
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is an organic compound belonging to the class of glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether) . This compound is often used in chiral derivatization processes, particularly for amines, amino acids, and amino alcohols .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate typically involves the acetylation of arabinopyranose followed by the introduction of the isothiocyanate group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The isothiocyanate group is then introduced using reagents like thiophosgene or ammonium thiocyanate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acetylation and isothiocyanate introduction, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isothiocyanate group.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.
Substitution Products: Nucleophilic substitution reactions yield thiourea derivatives.
科学研究应用
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate has several scientific research applications:
Chiral Derivatization: Used as a chiral derivatizing agent for the determination of enantiomeric purity of amines, amino acids, and amino alcohols by high-performance liquid chromatography (HPLC).
Biological Studies: Employed in studies involving carbohydrate-protein interactions and glycosylation processes.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for more complex molecules.
作用机制
The mechanism of action of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate involves its ability to form covalent bonds with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on target molecules, forming stable thiourea linkages. This reactivity is exploited in chiral derivatization processes, where the compound forms diastereomeric derivatives with chiral amines, allowing for their separation and analysis .
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Phenyl isothiocyanate
- DL-Sulforaphane
- Propyl isothiocyanate
- Isopropyl isothiocyanate
- 2-Phenylethyl isothiocyanate
- Ethyl isothiocyanate
Uniqueness
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is unique due to its specific structure, which includes multiple acetyl groups and an isothiocyanate moiety. This combination allows it to be highly effective in chiral derivatization processes, providing high enantiomeric purity and stability .
属性
IUPAC Name |
[(3R,4R,5S,6S)-4,5-diacetyloxy-6-isothiocyanatooxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c1-6(14)18-9-4-17-12(13-5-21)11(20-8(3)16)10(9)19-7(2)15/h9-12H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHZRAFPHKCWRI-WYUUTHIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211470 | |
| Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62414-75-9 | |
| Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062414759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Tri-O-acetyl-alpha -D-arabinopyranosyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate in the study?
A1: The research investigates the use of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate as a chiral derivatizing agent for amphetamine derivatives and beta-blockers. The study highlights that AITC reacts with the chiral analytes to form diastereomers, which can then be separated using high-performance liquid chromatography (HPLC) []. This derivatization approach allows for enhanced chiral separation compared to direct methods.
Q2: What are the advantages of using 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate for chiral separation in this context?
A2: The study demonstrates several advantages of employing AITC for chiral separation:
- Speed: The derivatization procedure using AITC facilitates fast separation of enantiomers. For instance, several amphetamine derivatives were separated in 2-5 minutes, and individual beta-blocker enantiomers were separated in 1 minute or less [].
- Efficiency and Selectivity: The formation of diastereomers through reaction with AITC leads to high chromatographic efficiency and selectivity for the analyzed compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)


![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)



![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)

![(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol](/img/structure/B1227929.png)
![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)

![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
